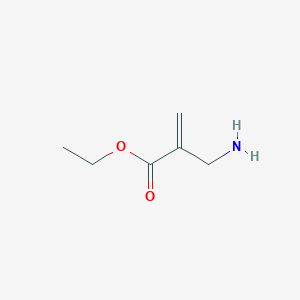![molecular formula C6H11NO2 B13613344 Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
Methyl 2-[(prop-2-en-1-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an allylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .
Industrial Production Methods
The use of water as a solvent in these reactions is advantageous due to its safety and low cost .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamine group into an imine or an amide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(prop-2-en-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of pharmaceuticals and natural products.
Wirkmechanismus
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(prop-2-yn-1-yl)amino]acetate
- Methyl 2-[(prop-2-en-1-yl)oxy]aniline
- Methyl 2-[(prop-2-yn-1-yloxy)phenyl]acetate
Uniqueness
Methyl 2-[(prop-2-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form chiral nitrogen-containing fragments enhances its potential in pharmaceutical applications .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
methyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3 |
InChI-Schlüssel |
NXDPEGBGHJHNSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
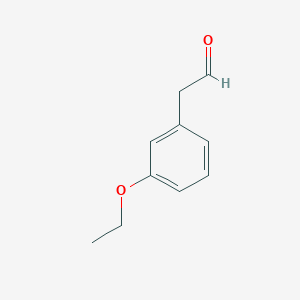
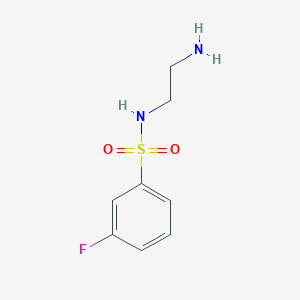
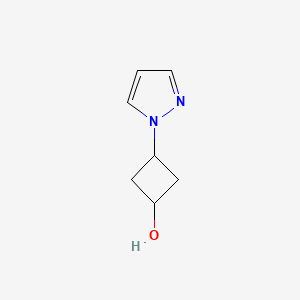
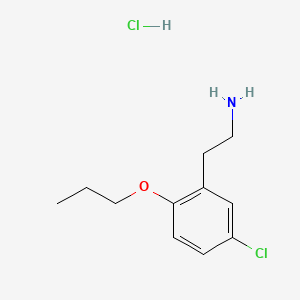


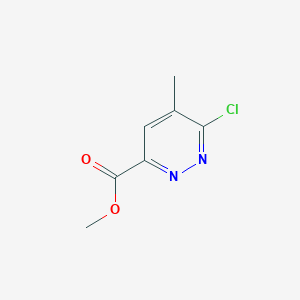
![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
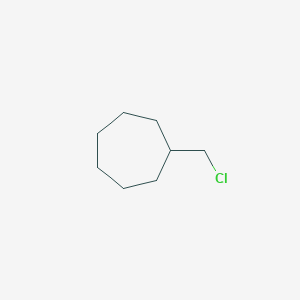
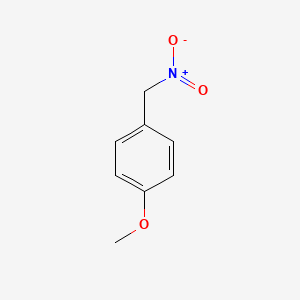
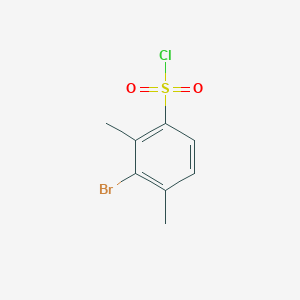
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
